
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O3 and its molecular weight is 224.14 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its chemical reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 224.13 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Its structural characteristics allow it to bind effectively to molecular targets, which may lead to enhanced biological activity. The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the oxazole class can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro tests on various cancer cell lines revealed that this compound can induce cytotoxic effects, leading to cell death through apoptosis. Notably, it has shown efficacy against multiple cancer types, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The IC50 values for these cell lines ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
Ethyl 2-amino-4-(difluoromethyl)oxazole-5-carboxylate | Structure | Low | Moderate |
Ethyl 2-amino-4-(methyl)oxazole-5-carboxylate | Structure | High | Moderate |
This table illustrates that while all three compounds exhibit some level of biological activity, this compound stands out for its superior anticancer effects.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the cytotoxic effects of this compound on MCF-7 cells showed that treatment led to a significant reduction in cell viability (over 70% at 10 µM concentration). Mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
- Antimicrobial Efficacy : In a comparative study assessing various oxazole derivatives for their antibacterial properties, this compound exhibited comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Scientific Research Applications
Potential Research Applications
While specific applications of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate are not extensively documented in the provided search results, related research on oxazole derivatives and heterocyclic amines suggests potential uses in:
- Biomedical Research : Oxazole derivatives have been explored for various biological activities . this compound may be useful in studies related to drug design or as an intermediate in synthesizing bioactive compounds.
- Drug Design : The concept of bioisosterism, where one atom or group of atoms is substituted for another with similar size or electronic properties, is relevant in drug design . The trifluoromethyl group () is sometimes used as a bioisostere for other functional groups in drug development .
- Cosmetic product development : Thorough investigation may be done on new cosmetic products prior to introduction to the market .
Case Studies and Experimental Data
Due to limited information within the search results, comprehensive case studies and experimental data specifically for this compound are unavailable. However, the following examples involving related compounds indicate potential research avenues:
- 2-Aminothiazole Derivatives : Research on 2-aminothiazoles has revealed diverse biological activities, including anticancer and antioxidant properties . These compounds have shown anti-proliferative effects on human leukemia cells .
- Triaryl Derivatives : Studies on triaryl derivatives with oxazole rings have shown that these compounds can exhibit readthrough-inducing activity, suggesting potential therapeutic applications .
- Heterocyclic Amine Carcinogens : Research has been conducted on heterocyclic amines to understand their bioavailability, bioreactivity, and carcinogenic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate?
- Methodology : The compound is typically synthesized via condensation reactions involving trifluoromethyl-substituted precursors. For example, ethyl esters of oxazole derivatives are often prepared by refluxing intermediates like potassium ethyl xanthate with amino-phenol derivatives in ethanol . Purification commonly involves recrystallization from ethyl acetate or column chromatography using silica gel. Purity is validated by HPLC (retention time ~1.26 minutes under acidic conditions) and LCMS (m/z [M+H]+ analysis) .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (performed with SHELXL or SHELXTL software) resolves the trifluoromethyl group's orientation and hydrogen bonding patterns .
- Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and ester functionality. IR spectroscopy identifies NH and carbonyl stretches .
- Chromatography : HPLC and LCMS ensure >95% purity and monitor degradation under varying pH/temperature .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do researchers address challenges in optimizing reaction yields for derivatives with bulky trifluoromethyl groups?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates. Microwave-assisted synthesis reduces reaction times and byproduct formation .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .
Q. How are contradictions between spectroscopic and crystallographic data resolved for this compound?
- Methodology :
- Dynamic NMR : Detects conformational flexibility in solution (e.g., rotational barriers of the ester group) that may differ from solid-state structures .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic models .
Q. What computational strategies are used to model the electronic effects of the trifluoromethyl group on reactivity?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets calculate partial charges and frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding and hydrophobic contacts with the CF group .
Q. How does the introduction of fluorinated analogs impact the compound’s stability in biological assays?
- Methodology :
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKTJSKHCDMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618765 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135026-17-4 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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